molecular formula C9H8N2O2 B13129768 7-(Aminomethyl)indoline-2,3-dione

7-(Aminomethyl)indoline-2,3-dione

Cat. No.: B13129768
M. Wt: 176.17 g/mol
InChI Key: FBALAKQXZQIEGB-UHFFFAOYSA-N
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Description

7-(Aminomethyl)indoline-2,3-dione is a derivative of indoline, a bicyclic compound containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with aminomethyl reagents. One common method is the reaction of indoline-2,3-dione with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)indoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced indoline derivatives.

    Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

7-(Aminomethyl)indoline-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)indoline-2,3-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Indoline-2,3-dione: The parent compound, which lacks the aminomethyl group.

    7-(Hydroxymethyl)indoline-2,3-dione: A similar compound with a hydroxymethyl group instead of an aminomethyl group.

    7-(Methyl)indoline-2,3-dione: A derivative with a methyl group at the same position.

Uniqueness

7-(Aminomethyl)indoline-2,3-dione is unique due to the presence of the aminomethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-(aminomethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C9H8N2O2/c10-4-5-2-1-3-6-7(5)11-9(13)8(6)12/h1-3H,4,10H2,(H,11,12,13)

InChI Key

FBALAKQXZQIEGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)CN

Origin of Product

United States

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